molecular formula C20H19N3O B12142621 Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone

Cat. No.: B12142621
M. Wt: 317.4 g/mol
InChI Key: VMHOTPJGIAYVFV-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone is a synthetic compound designed for research applications, featuring a quinoline core linked to a piperidine moiety via a methanone bridge. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Quinoline-pyridine hybrid structures have demonstrated potent in-vitro anticancer activity against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancers . Similar compounds act as competitive inhibitors of kinase enzymes such as PIM-1, which plays a direct role in tumorigenesis in hematological malignancies and solid tumors by regulating processes like cell cycle, proliferation, and apoptosis . The piperidine ring is a privileged scaffold in pharmaceuticals, present in more than twenty classes of drugs, underscoring its importance in drug discovery . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a pharmacological tool for studying kinase-related pathways. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

piperidin-1-yl-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C20H19N3O/c24-20(23-12-4-1-5-13-23)17-14-19(15-8-10-21-11-9-15)22-18-7-3-2-6-16(17)18/h2-3,6-11,14H,1,4-5,12-13H2

InChI Key

VMHOTPJGIAYVFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Quinoline Formation

The Friedländer reaction remains the most widely employed method for constructing the quinoline scaffold. In this approach, 2-aminobenzaldehyde derivatives react with ketones bearing the pyridin-4-yl group under acidic or basic conditions. For example, condensation of 2-aminobenzaldehyde with 4-acetylpyridine in the presence of sulfuric acid (5 mol%) at 110°C for 12 hours yields 2-(pyridin-4-yl)quinoline-4-carbaldehyde with 68% efficiency. This method benefits from atom economy but requires stringent temperature control to avoid decarboxylation side reactions.

Suzuki–Miyaura Coupling for Pyridinyl Functionalization

Alternative routes employ Suzuki–Miyaura cross-coupling to introduce the pyridin-4-yl group post-quinoline formation. Bromination of quinoline-4-carbonyl chloride at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C generates 2-bromoquinoline-4-carbonyl chloride, which undergoes palladium-catalyzed coupling with 4-pyridinylboronic acid. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C, this method achieves 72% yield.

Methanone Bridge Formation Strategies

Acyl Chloride-Mediated Coupling with Piperidine

Quinoline-4-carbonyl chloride, synthesized by treating quinoline-4-carboxylic acid with thionyl chloride (3 equivalents) under reflux (70°C, 4 hours), reacts with piperidine in dichloromethane (DCM) at ambient temperature. Triethylamine (2.5 equivalents) is added to scavenge HCl, yielding the target compound in 65% isolated yield after silica gel chromatography. This method is favored for its simplicity but faces challenges in handling moisture-sensitive intermediates.

Weinreb–Nahm Ketone Synthesis

The Weinreb–Nahm approach circumvents acyl chloride instability by utilizing quinoline-4-carboxamide intermediates. Reaction of quinoline-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of HATU (1.1 equivalents) and DIPEA (3 equivalents) in DMF forms the corresponding Weinreb amide. Subsequent treatment with piperidinylmagnesium bromide (2 equivalents) in tetrahydrofuran (THF) at −78°C to room temperature affords the methanone product in 58% yield.

Catalytic and Solvent Optimization

Grignard Reagent Selection

Turbo Grignard reagents (isopropylmagnesium chloride–LiCl complex) enhance nucleophilicity in methanone formation. Compared to conventional Grignard reagents, they enable reactions at ambient temperature (25°C) rather than −78°C, reducing energy costs and improving scalability. Studies show a 15% increase in yield (from 58% to 73%) when Turbo Grignard is employed.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and acetonitrile accelerate acyl chloride coupling but increase side product formation. Mixed solvent systems (e.g., THF/H₂O 4:1) balance reactivity and selectivity, achieving 82% conversion in 2 hours for piperidine coupling.

Purification and Salt Formation

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals with >99% HPLC purity. X-ray crystallography confirms the hemisuccinate salt form, which improves aqueous solubility by 40-fold compared to the free base.

Chromatographic Resolution

Silica gel chromatography using ethyl acetate/hexane (1:2) eluent effectively separates regioisomeric byproducts. This step is critical when Suzuki coupling generates minor amounts of 3-pyridinyl analogs.

Comparative Analysis of Synthetic Methods

Method Yield Temperature Catalyst Advantages
Acyl Chloride Coupling65%25°CNoneSimplicity, short reaction time
Weinreb–Nahm Synthesis58%−78°C to 25°CHATUAvoids acyl chloride intermediates
Suzuki–Miyaura Coupling72%80°CPd(PPh₃)₄Regioselective pyridinyl installation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanone carbonyl group and electron-deficient quinoline ring facilitate nucleophilic substitution reactions:

Reaction Conditions Products Yield Source
Amide formationAcyl chloride + amines (e.g., piperidine) in acetone/DCM/TEAPiperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone69.5%
Thioamide synthesisAcyl chloride + thiols in basic mediumThioamide derivatives14–71%
Mitsunobu couplingDIAD, PPh₃, alcoholsEther-linked derivatives (e.g., with N-Boc-4-hydroxymethylpiperidine)60–85%

Key Findings :

  • Amidation with piperidine proceeds efficiently under mild conditions with triethylamine as a base .

  • Thioamide yields vary significantly depending on steric and electronic effects of the thiol nucleophile.

Oxidation and Reduction Reactions

The pyridine and quinoline moieties undergo redox transformations:

Reaction Reagents Products Applications
Pyridine N-oxidationH₂O₂ in acetic acidPyridine N-oxide derivativeEnhanced solubility and coordination
Quinoline ring reductionH₂/Pd-CTetrahydroquinoline analogAltered biological activity

Mechanistic Insights :

  • Para-substituted pyridine coordinates directly with heme iron in cytochrome P450 enzymes, while meta or ortho isomers show reduced binding .

  • Reduction of the quinoline ring modifies π-stacking interactions with aromatic residues (e.g., Phe329) .

Hydrolysis and Stability

The compound undergoes hydrolysis under specific conditions:

Condition Products Degradation Pathway
Acidic (HCl, reflux)2-(Pyridin-4-yl)quinoline-4-carboxylic acidCleavage of piperidine-methanone bond
Basic (NaOH, aqueous)No significant degradationStable under physiological pH

Stability Data :

  • Stable in ethanol and DCM solutions for >24 hours at room temperature.

  • Degrades rapidly in concentrated HCl (t₁/₂ = 2.3 hours).

Metal Coordination and Complexation

The nitrogen-rich structure enables coordination with transition metals:

Metal Ligand Sites Application Reference
Fe³⁺Pyridine N, quinoline NCytochrome P450 inhibition
Ni²⁺Piperidine N, carbonyl OCatalytic alkane oxidation

Structural Analysis :

  • X-ray crystallography confirms bidentate binding via pyridine N and quinoline N in Fe³⁺ complexes .

  • Nickel complexes show catalytic activity in alkane hydroxylation (TON = 120–150) .

Comparative Reactivity with Analogues

Reactivity differences based on substitution patterns:

Compound Reactivity with H₂O₂ CYP2C9 Inhibition (IC₅₀)
This compoundFast N-oxidation0.8 μM
Pyridin-3-yl analogueNo oxidation>10 μM
Naphthalen-2-yl derivativeSlow oxidation1.2 μM
  • Para-pyridine substitution enhances metabolic stability and target binding .

  • Piperidine substituents modulate solubility without affecting redox activity.

Scientific Research Applications

This compound exhibits a range of biological activities:

1. Anticancer Activity:

  • Several derivatives have shown promising antileukemic effects. For example, a compound from a related series demonstrated significant inhibition of human leukemia cell lines (K562 and Reh) at low concentrations, with mechanisms involving apoptosis induction confirmed through LDH assays and DNA fragmentation studies.
  • Structure-activity relationship studies indicated that specific substitutions on the phenyl ring enhance antiproliferative activity, with one derivative achieving an IC50 value indicative of potent activity against cancer cells.

2. Cholinesterase Inhibition:

  • Compounds incorporating the piperidine and quinoline moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. One study reported IC50 values as low as 9.68 μM for dual inhibitors against these enzymes, highlighting the potential for neuroprotective applications.

3. Antimicrobial Properties:

  • The compound has also been investigated for antimicrobial activity, showing effectiveness against various bacterial strains.

Structure-Activity Relationships (SAR)

The biological activity of Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone is heavily influenced by its structural components. Key findings from SAR studies include:

Substituent Effects:

  • The nature and position of substituents on both the piperidine and quinoline rings significantly affect potency. Modifications at specific positions often lead to enhanced binding affinity and selectivity towards target enzymes.

Molecular Docking Studies:

  • Computational analyses have provided insights into how structural variations impact binding interactions within enzyme active sites. These studies help predict which modifications could yield more potent inhibitors.

Case Studies

Case Study 1: Antileukemic Activity
A study synthesized a series of piperidine derivatives and evaluated their cytotoxic effects against leukemia cells. Among these, a compound with a nitro group on the phenyl ring exhibited the highest potency, achieving an IC50 value of 12 μM against K562 cells. This emphasizes the importance of functional group positioning in enhancing biological activity.

Case Study 2: Cholinesterase Inhibition
In another investigation focused on Alzheimer's disease, derivatives of this compound were tested for AChE inhibition. One compound demonstrated an IC50 value of 19.85 μM, making it a strong candidate for further development as a therapeutic agent against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Modifications and Binding Affinities

Table 1: Key Structural Features and Binding Energies
Compound Name / ID Substituents Molecular Weight (g/mol) ΔG (kcal/mol) Reference
Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone (Target) Quinoline-4-yl, pyridin-4-yl, piperidin-1-yl ~349.4* N/A
(5-[4-(Dimethylamino)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl)[2-(isoquinolin-4-yl)pyridin-4-yl]methanone Imidazo-pyridine, isoquinoline, dimethylamino-piperidine 477.56 -12.51
(2-(Pyridin-4-yl)quinolin-4-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone Pyrrolidinyl-piperidine 387.5 N/A
(R)-(2-(4-Chlorophenyl)quinolin-4-yl)(3-(morpholine-4-carbonyl)-[1,4'-bipiperidin]-1'-yl)methanone 4-Chlorophenyl, morpholine-carbonyl-bipiperidine 548.25 N/A
(E)-(2-(2-Benzylidenehydrazinyl)quinolin-4-yl)(4-methylpiperazin-1-yl)methanone Benzylidenehydrazine, 4-methylpiperazine N/A ΔG = -0.0474
2-(4-Fluorophenyl)quinolin-4-ylmethanone 4-Fluorophenyl, 4-methylpiperazine 349.40 N/A

Notes:

  • The target compound’s molecular weight is estimated based on analog .
  • The compound in exhibits the strongest binding affinity (ΔG = -12.51 kcal/mol), attributed to its extended aromatic system (imidazo-pyridine and isoquinoline) and dimethylamino-piperidine group, which likely enhances hydrophobic and hydrogen-bonding interactions.

Key Observations :

  • The target compound’s analogs show variable yields depending on substituent complexity. Pyrrolidine-containing derivatives ( ) require multi-step purification, resulting in moderate yields (~39%).
  • Simplification of the quinoline core (e.g., pyridin-4-yl analogs in ) improves synthetic efficiency (56% yield).

Physicochemical Properties

Table 3: logP, logD, and Solubility Trends
Compound logP logD logSw Reference
Morpholino[2-(piperidin-1-yl)pyridin-3-yl]methanone 1.49 1.49 -1.94
Target Compound (Estimated) ~2.5* ~2.5* N/A
2-(4-Fluorophenyl)quinolin-4-ylmethanone N/A N/A N/A

Analysis :

  • The morpholino derivative ( ) has lower lipophilicity (logP = 1.49) compared to the target compound (estimated logP ~2.5), suggesting that quinoline and pyridine groups increase hydrophobicity.
  • Higher logP values may enhance membrane permeability but reduce aqueous solubility, a critical factor for bioavailability.

Biological Activity

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone, also known by its IUPAC name, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
IUPAC NameThis compound
CAS Number4968-87-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits a mechanism of action that involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase, which plays a critical role in maintaining cellular ion balance and signaling pathways .
  • Receptor Modulation : It interacts with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and could be targeted for treating central nervous system disorders .
  • Antioxidant Activity : The compound may also possess antioxidant properties, aiding in the mitigation of oxidative stress within cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including glioma and melanoma cells. For instance, related compounds have shown up to ten times greater growth inhibitory activity compared to standard treatments like perillyl alcohol .

Antimicrobial Activity

Quinoline derivatives, including this compound, are known for their antimicrobial properties. Studies have indicated that quinoline-based compounds can effectively combat bacterial infections and may serve as potential leads for antibiotic development .

Case Studies

  • In Vitro Studies : A study evaluated the effects of related piperidine derivatives on human cancer cell lines, revealing that these compounds significantly inhibited cell proliferation through the modulation of Ras oncogene activity and Na+/K(+)-ATPase inhibition .
  • Structure–Activity Relationship (SAR) : Research on similar quinoline derivatives has provided insights into how structural modifications influence biological activity. For example, variations in substituents on the quinoline ring can enhance or diminish anticancer efficacy, highlighting the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, a similar quinoline-4-carboxamide derivative was prepared using 4-(1-pyrrolidinyl)piperidine under reflux in dichloromethane (DCM) with a coupling agent, achieving a 39.4% yield after purification via chromatography (10% MeOH in DCM) . Optimization strategies include varying catalysts (e.g., HATU vs. EDCI), temperature modulation, or solvent selection (e.g., DMF for solubility). Yield improvements may require iterative recrystallization or gradient elution during purification.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Multi-spectral analysis is critical. Nuclear Magnetic Resonance (NMR) (e.g., 1^1H and 13^{13}C) confirms bond connectivity, while mass spectrometry (ESI-MS) validates molecular weight . Purity (95%\geq 95\%) is assessed via HPLC with UV detection or GC-MS, as demonstrated for structurally related piperidine derivatives . Cross-validation with computational models (e.g., DFT for NMR chemical shifts) enhances accuracy.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Emergency Measures : For skin contact, rinse with water; for inhalation, move to fresh air .
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : For quinoline derivatives, discrepancies in anti-tubercular activity (e.g., Exp. IC50IC_{50} = 7.37 vs. Pred. = 7.36 ) may arise from solvation effects or protein flexibility. Iterative SAR analysis—modifying substituents (e.g., pyridinyl vs. furanyl groups)—combined with molecular dynamics simulations can reconcile differences. Experimental validation via enzyme inhibition assays (e.g., cytochrome P450 binding studies ) provides mechanistic insights.

Q. What strategies enhance the compound's bioavailability for in vivo studies?

  • Methodological Answer : Bioavailability can be improved through formulation (e.g., nanoemulsions) or structural modifications. Introducing polar groups (e.g., hydroxyls) increases solubility, while piperidine ring substitutions (e.g., methyl groups) may reduce metabolic degradation. Pharmacokinetic profiling in rodent models, measuring parameters like T1/2T_{1/2} and CmaxC_{\text{max}}, guides optimization .

Q. How can target engagement be validated for this compound in disease models?

  • Methodological Answer : Techniques include:

  • Surface Plasmon Resonance (SPR) : Direct binding affinity measurements to purified targets (e.g., kinases).
  • CRISPR-Cas9 Knockout Models : Observe phenotypic changes in target-deficient cells.
  • X-ray Crystallography : Resolve binding modes, as seen in studies of similar methanone derivatives .

Q. What methodologies address contradictory results in cytotoxicity assays across cell lines?

  • Methodological Answer : Contradictions (e.g., varying IC50IC_{50} in cancer vs. normal cells) require rigorous controls:

  • Dose-Response Curves : Use 8–10 concentrations to calculate Hill slopes.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects.
  • Replicate Studies : Validate in ≥3 independent experiments, as emphasized in quinoline-based research .

Q. How do regulatory frameworks (e.g., animal welfare) impact in vivo testing of this compound?

  • Methodological Answer : Compliance with institutional Animal Care and Use Committees (IACUC) is mandatory. Key steps include:

  • 3Rs Principle : Replace animal models with organoids where possible.
  • Dose Justification : Base initial doses on in vitro toxicity (e.g., LD50_{50} from cell viability assays).
  • Ethical Reporting : Follow ARRIVE guidelines for experimental transparency .

Methodological Tables

Parameter Example Data Source
Synthetic Yield39.4% (chromatography-purified)
Purity Assessment95%\geq 95\% (HPLC/GC-MS)
Anti-Tubercular Activity (IC50IC_{50})Exp. = 7.37, Pred. = 7.36
Safety Storage Conditions2–8°C in airtight containers

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